![molecular formula C12H17ClN2O2S B1399354 2-Chloro-3-(2-(1-(methylsulfonyl)pyrrolidin-2-yl)ethyl)pyridine CAS No. 1316221-53-0](/img/structure/B1399354.png)
2-Chloro-3-(2-(1-(methylsulfonyl)pyrrolidin-2-yl)ethyl)pyridine
Overview
Description
“2-Chloro-3-(2-(1-(methylsulfonyl)pyrrolidin-2-yl)ethyl)pyridine” is a chemical compound with the molecular formula C12H17ClN2O2S and a molecular weight of 288.79 . It is a substituted pyridine, which is a structural motif found in numerous bioactive molecules . The pyridine ring is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several methodologies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Scientific Research Applications
Reactivity and Transformations : The reactivity of related compounds, such as 2-Chloro-3-ethylsulfonylpyridine, has been studied. These compounds can undergo transformations through hydrolysis, diazomethane treatment, and reactions with sodium sulfite, potassium phthalimide, and sodium nitrite, leading to various derivatives (Rouchaud, Neus, & Moulard, 1997).
Metabolism and Excretion : Studies on related compounds like GDC-0449, which contains a similar pyridine structure, show extensive metabolism in animals. The compound undergoes oxidation and phase II glucuronidation or sulfation, and metabolites from pyridine ring opening have been identified (Yue et al., 2011).
Synthesis for Clinical Studies : In the context of synthesizing related compounds for clinical studies, methods have been developed for the efficient production of these compounds. For example, a multi-kilogram-scale synthesis of AZD1283, a selective antagonist of the P2Y12 receptor, involving related pyridine compounds has been documented (Andersen et al., 2013).
Green Metric Evaluation : The synthesis of related compounds, such as 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine, has been evaluated for its environmental impact. This includes assessing atom economy, reaction mass efficiency, and E-factor, indicating the efficiency and sustainability of the synthesis process (Gilbile, Bhavani, & Vyas, 2017).
Ligand Synthesis and Catalysis : The compound has been explored as a ligand in the synthesis of half-sandwich complexes with Ru(II) and complexes with Pd(II) and Pt(II). These complexes have applications as catalysts for various organic reactions (Singh, Singh, & Singh, 2009).
Synthesis and Biological Activity : The compound has been synthesized and evaluated for its biological activity. For instance, 1-((5-Chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, a related compound, has been synthesized and its antimicrobial activities were tested (Ovonramwen, Owolabi, & Falodun, 2021).
Protecting Group in Polymer Chemistry : In polymer chemistry, compounds like 2-(Pyridin-2-yl)ethanol have been used as protecting groups for carboxylic acids, showcasing the versatility of pyridine derivatives in synthetic applications (Elladiou & Patrickios, 2012).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in various biological applications
Mode of Action
It’s worth noting that the compound contains a pyrrolidine ring, which is a versatile scaffold for novel biologically active compounds . The pyrrolidine ring is known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Compounds with similar structures have been known to participate in various biochemical processes . More detailed studies are required to elucidate the specific biochemical pathways affected by this compound.
Pharmacokinetics
For instance, the presence of a pyrrolidine ring could potentially influence the compound’s bioavailability . Further pharmacokinetic studies would be needed to confirm this.
Result of Action
Compounds with similar structures have been known to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
2-chloro-3-[2-(1-methylsulfonylpyrrolidin-2-yl)ethyl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-18(16,17)15-9-3-5-11(15)7-6-10-4-2-8-14-12(10)13/h2,4,8,11H,3,5-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOARZZONOOPPIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1CCC2=C(N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.